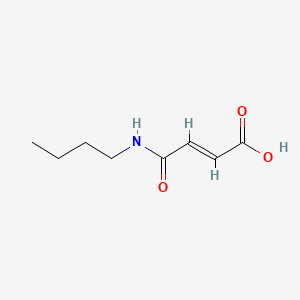
(2E)-3-(butylcarbamoyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(Butylcarbamoyl)prop-2-enoic acid, also known as BCPA, is a carboxylic acid that is used as a reagent in various scientific experiments. It is a colorless, water-soluble liquid that is slightly soluble in alcohols, ethers, and other organic solvents. BCPA has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, esters, amides, and ketones. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. In biochemistry, (2E)-3-(butylcarbamoyl)prop-2-enoic acid is used as a reagent in enzyme-catalyzed reactions and as a reactant in the synthesis of peptides.
Mécanisme D'action
(2E)-3-(butylcarbamoyl)prop-2-enoic acid acts as a proton acceptor in organic reactions. It is a strong acid and can be used to catalyze a variety of organic reactions. It is also used as a reactant in the synthesis of carboxylic acids, esters, amides, and ketones.
Biochemical and Physiological Effects
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is a strong acid and can be corrosive to the skin and eyes. In addition, it can be toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid. In laboratory experiments, (2E)-3-(butylcarbamoyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the synthesis of fatty acids and peptides. It has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments. It is a strong acid and can be corrosive to skin and eyes. It is also toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid.
Orientations Futures
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research and can be used as a reagent in organic synthesis, biochemistry, and pharmaceutical research. As research in these areas continues to progress, there are many potential future directions for (2E)-3-(butylcarbamoyl)prop-2-enoic acid. For example, (2E)-3-(butylcarbamoyl)prop-2-enoic acid could be used as a reactant in the synthesis of polymers or as a catalyst in the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of (2E)-3-(butylcarbamoyl)prop-2-enoic acid could lead to the development of new treatments for diseases and other medical conditions.
Méthodes De Synthèse
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is synthesized from the reaction of butyl isocyanate and propionic acid in the presence of a catalytic amount of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 20 degrees Celsius. The reaction is typically completed within 1 to 2 hours. The product is then isolated by filtration and washed with aqueous sodium bicarbonate solution to remove any unreacted materials.
Propriétés
IUPAC Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIWYDBTBVVIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid | |
CAS RN |
4733-76-0 |
Source


|
| Record name | 2-Butenoic acid, 4-(butylamino)-4-oxo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)




![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421341.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421346.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)
![3-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6421355.png)